Ditert-butyl 2-hydroxybutanedioate

Description

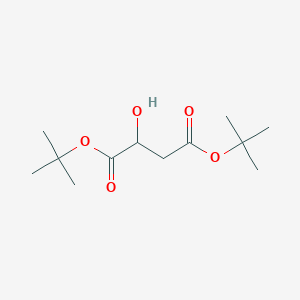

Ditert-butyl 2-hydroxybutanedioate is an organic compound with the molecular formula C12H22O5. It is a derivative of butanedioic acid, where two tert-butyl groups are attached to the ester functionalities. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.

Properties

IUPAC Name |

ditert-butyl 2-hydroxybutanedioate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O5/c1-11(2,3)16-9(14)7-8(13)10(15)17-12(4,5)6/h8,13H,7H2,1-6H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GINKKVHSVSLTAV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CC(C(=O)OC(C)(C)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ditert-butyl 2-hydroxybutanedioate can be synthesized through esterification reactions. One common method involves the reaction of butanedioic acid with tert-butyl alcohol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of solid acid catalysts can also be employed to facilitate the esterification process, making it more efficient and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

Ditert-butyl 2-hydroxybutanedioate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

Reduction: The ester functionalities can be reduced to alcohols.

Substitution: The tert-butyl groups can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

Substitution: Friedel-Crafts alkylation or acylation reactions can be employed using aluminum chloride as a catalyst.

Major Products Formed

Oxidation: Formation of ditert-butyl 2-oxobutanedioate.

Reduction: Formation of ditert-butyl 2-hydroxybutanol.

Substitution: Formation of various alkyl or aryl derivatives depending on the substituent used.

Scientific Research Applications

Ditert-butyl 2-hydroxybutanedioate has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential as a biochemical probe due to its reactivity.

Medicine: Explored for its potential therapeutic properties, particularly in drug design and development.

Industry: Utilized in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism by which ditert-butyl 2-hydroxybutanedioate exerts its effects involves its ability to undergo various chemical transformations. The hydroxyl group can participate in hydrogen bonding, while the ester functionalities can undergo hydrolysis or transesterification reactions. These properties make it a versatile compound in both synthetic and mechanistic studies.

Comparison with Similar Compounds

Similar Compounds

Diethyl 2-hydroxybutanedioate: Similar structure but with ethyl groups instead of tert-butyl groups.

Dimethyl 2-hydroxybutanedioate: Similar structure but with methyl groups instead of tert-butyl groups.

Diisopropyl 2-hydroxybutanedioate: Similar structure but with isopropyl groups instead of tert-butyl groups.

Uniqueness

Ditert-butyl 2-hydroxybutanedioate is unique due to the presence of bulky tert-butyl groups, which can influence its reactivity and steric properties. This makes it particularly useful in studies where steric hindrance plays a critical role in the reaction mechanism.

Biological Activity

Ditert-butyl 2-hydroxybutanedioate, a compound known for its unique structural features, has garnered attention in the field of biological research due to its potential bioactive properties. This article delves into the biological activity of this compound, discussing its mechanisms, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its two tert-butyl groups and a hydroxybutanedioate moiety. Its chemical formula is , and it is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and methanol. The presence of bulky tert-butyl groups contributes to its hydrophobicity, which can influence its interaction with biological membranes.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

- Antioxidant Activity : The compound exhibits significant antioxidant properties, potentially protecting cells from oxidative stress.

- Antimicrobial Properties : Studies have shown that this compound has antibacterial effects against various pathogens.

- Anticancer Potential : Preliminary research indicates that the compound may influence cancer cell viability and proliferation.

Antioxidant Activity

Antioxidants play a crucial role in neutralizing free radicals, thereby preventing cellular damage. This compound has been evaluated for its ability to scavenge free radicals. In vitro assays demonstrated that the compound effectively reduced oxidative stress markers in cultured cells, suggesting a protective role against oxidative damage.

Table 1: Antioxidant Activity of this compound

Antimicrobial Properties

This compound has been tested against various bacterial strains. The compound demonstrated notable antimicrobial activity, particularly against Gram-positive bacteria.

Table 2: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 16 | |

| Escherichia coli | 32 | |

| Candida albicans | 64 |

Anticancer Potential

The anticancer activity of this compound has been explored through various in vitro studies. The compound was found to inhibit the proliferation of cancer cell lines, including breast and colon cancer cells. Mechanistic studies suggest that it may induce apoptosis and cell cycle arrest.

Case Study: Breast Cancer Cell Lines

In a study involving MCF-7 breast cancer cells, this compound was administered at varying concentrations. The results indicated a dose-dependent reduction in cell viability:

- Concentration (µM) : 0, 10, 20, 50

- Cell Viability (%) : 100, 85, 70, 40

These findings suggest that the compound could be a candidate for further development as an anticancer agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.